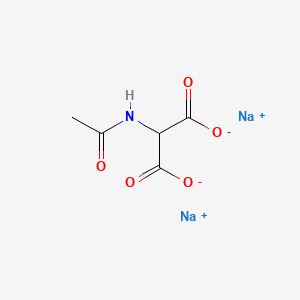

Sodium 2-acetamidomalonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-acetamidomalonate is a chemical compound with the CAS Number: 117976-12-2 . It has a molecular weight of 205.08 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of Sodium 2-acetamidomalonate involves several steps. A preparation method includes adding diethyl malonate and sodium nitrite to an organic solvent, dropwise adding acetic acid at a temperature of 0-5°C, and carrying out heat preservation on a reaction system for 10-15 hours at a temperature of 35-45°C after adding . The reaction involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .Molecular Structure Analysis

The InChI code for Sodium 2-acetamidomalonate is1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Sodium 2-acetamidomalonate can undergo various chemical reactions. For instance, it can be used in the synthesis of α-amino acids through a process involving deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .Physical And Chemical Properties Analysis

Sodium 2-acetamidomalonate is a solid at room temperature . It has a molecular weight of 205.08 .科学的研究の応用

Asymmetric Alkylation in Organic Synthesis

Sodium 2-acetamidomalonate is used in asymmetric allylic alkylation, a crucial reaction in organic synthesis. For instance, Yamaguchi et al. (1990) demonstrated the use of sodium salt of acetamidomalonate ester in palladium-catalyzed asymmetric alkylation, producing chiral α-allyl-αacetamidomalonate ester derivatives with high optical purity (Yamaguchi, Shima, Yamagishi, & Hida, 1990).

Inhibitors of Sialidase from Influenza Virus

Research has also explored the role of sodium 2-acetamidomalonate derivatives as potential inhibitors of sialidase from the Influenza virus. Driguez et al. (1994) synthesized compounds, including Sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate, which showed significant inhibitory activity against the enzyme (Driguez, Barrère, Quash, & Doutheau, 1994).

Synthesis of Disaccharide Fragments

Sodium 2-acetamidomalonate is instrumental in synthesizing disaccharide fragments. Barroca and Jacquinet (2000) reported the synthesis of sodium 2-acetamidomalonate derivatives as a fragment of dermatan sulfate (Barroca & Jacquinet, 2000).

Development of Antimicrobial Agents

In pharmaceutical chemistry, sodium 2-acetamidomalonate is used in developing antimicrobial agents. Yoshitake et al. (1981) synthesized apalcillin-14C sodium, a compound for metabolic studies, using sodium 2-acetamidomalonate (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981).

Synthesis of Amino Acids and Related Compounds

Talbot, Gaudry, and Berlinguet (1956) demonstrated the synthesis of DL-glutamic acid from β-propiolactone using sodium 2-acetamidomalonate, showcasing its application in amino acid synthesis (Talbot, Gaudry, & Berlinguet, 1956).

Safety and Hazards

作用機序

Target of Action

Sodium 2-acetamidomalonate primarily targets the nucleophilic enolate formed from the malonate derivative . The enolate is a key intermediate in the synthesis of α-amino acids .

Mode of Action

The compound interacts with its target through a series of reactions. Initially, the malonate derivative is treated with a base to form the nucleophilic enolate . This enolate then undergoes an alkylation reaction with an alkyl halide . The same acetamido malonate can be used to form any primary α-amino acid .

Biochemical Pathways

The biochemical pathway affected by Sodium 2-acetamidomalonate involves the synthesis of α-amino acids . After the alkylation of the enolate, the malonate ester and the amide undergo hydrolysis . This forms an intermediate amino dicarboxylic acid that decarboxylates to give the α-amino acid .

Result of Action

The result of Sodium 2-acetamidomalonate’s action is the formation of α-amino acids . These amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes.

Action Environment

The action of Sodium 2-acetamidomalonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the nucleophilic enolate . Additionally, the temperature can influence the rate of the reactions involved in the compound’s mechanism of action .

特性

IUPAC Name |

disodium;2-acetamidopropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMKRWQGAVIJB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NNa2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-acetamidomalonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2368368.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)

![5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]isoxazole-3-carboxamide](/img/structure/B2368371.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)

![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)

![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2368381.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)